molecular formula C10H17NOS B13969023 3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol

3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol

Cat. No.: B13969023
M. Wt: 199.32 g/mol
InChI Key: HEFHRURDJGUKDT-UHFFFAOYSA-N
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Description

3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol is an organic compound that features both an isopropylamino group and a thiophene ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene, which is a five-membered aromatic ring containing sulfur.

    Functionalization: The thiophene ring is functionalized to introduce the propan-1-ol moiety.

    Amine Introduction: The isopropylamino group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to speed up the reaction.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Purification: Employing techniques such as distillation or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the alcohol group.

    Substitution: The isopropylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Thiophene-3-ylpropanone.

    Reduction: Thiophene-3-ylpropanamine.

    Substitution: Depending on the nucleophile used, various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol would depend on its specific biological target. Generally, compounds with similar structures may:

    Bind to Receptors: Interact with specific receptors in the body.

    Inhibit Enzymes: Inhibit the activity of certain enzymes.

    Modulate Pathways: Affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-3-(thiophen-3-yl)propan-1-ol
  • 3-(Methylamino)-3-(thiophen-3-yl)propan-1-ol
  • 3-(Ethylamino)-3-(thiophen-3-yl)propan-1-ol

Uniqueness

3-(Isopropylamino)-3-(thiophen-3-yl)propan-1-ol is unique due to the presence of the isopropylamino group, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

3-(propan-2-ylamino)-3-thiophen-3-ylpropan-1-ol

InChI

InChI=1S/C10H17NOS/c1-8(2)11-10(3-5-12)9-4-6-13-7-9/h4,6-8,10-12H,3,5H2,1-2H3

InChI Key

HEFHRURDJGUKDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCO)C1=CSC=C1

Origin of Product

United States

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